An In-depth Technical Guide to the Chemical Structure and Properties of the Broad-Spectrum UV Absorber Bisoctrizole
An In-depth Technical Guide to the Chemical Structure and Properties of the Broad-Spectrum UV Absorber Bisoctrizole
This guide provides a comprehensive technical overview of Bisoctrizole, a high-performance, broad-spectrum ultraviolet (UV) absorber. Intended for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, physicochemical properties, and functional characteristics of Bisoctrizole, elucidating the science that underpins its efficacy in photoprotection.
Introduction: The Imperative for Advanced Photostable UV Filters
The relentless pursuit of effective photoprotection has driven significant innovation in the field of UV absorbers. The ideal UV filter must not only provide broad-spectrum protection against both UVA and UVB radiation but also exhibit exceptional photostability to ensure sustained efficacy upon sun exposure. Furthermore, for applications in topical formulations, a favorable safety profile and compatibility with other ingredients are paramount. Bisoctrizole, known by trade names such as Tinosorb® M, Eversorb® M, and Milestab 360, has emerged as a leading agent in this domain, distinguished by its unique hybrid mechanism of action.[1][2][3][4] This guide will dissect the chemical architecture of Bisoctrizole and connect its structural attributes to its functional advantages.
It is critical to first address a point of potential confusion in nomenclature. While some chemical suppliers may erroneously associate the trade name "Cyasorb UV 3641" with the CAS number 106917-30-0, this is incorrect. The latter corresponds to 3-dodecyl-1-(1,2,2,6,6-pentamethyl-4-piperidinyl)-2,5-pyrrolidinedione, a hindered amine light stabilizer (HALS). The subject of this guide, the advanced benzotriazole-based UV absorber, is correctly identified as Bisoctrizole, with the CAS number 103597-45-1 .
Part 1: Chemical Identity and Structure of Bisoctrizole
Bisoctrizole is a complex organic molecule belonging to the class of phenolic benzotriazoles.[2] Its robust structure is the foundation of its exceptional performance as a UV absorber.
Nomenclature and Chemical Identifiers
A precise understanding of a compound's identity is fundamental to scientific discourse. The key identifiers for Bisoctrizole are summarized in the table below.
| Identifier | Value |
| Systematic (IUPAC) Name | 2,2′-Methylenebis[6-(2H-1,2,3-benzotriazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol][2] |
| Common Name | Bisoctrizole[2] |
| INCI Name | Methylene Bis-Benzotriazolyl Tetramethylbutylphenol[2] |
| CAS Number | 103597-45-1[2] |
| Molecular Formula | C₄₁H₅₀N₆O₂[5][6] |
| Molecular Weight | 658.87 g/mol [6] |
| Synonyms | UV-360, Tinosorb M, Eversorb M, Milestab 360, MBBT[2][3][4][7] |
Molecular Structure
The molecular architecture of Bisoctrizole is characterized by two phenol rings linked by a methylene bridge. Each phenol ring is substituted with a 2H-benzotriazol-2-yl group and a bulky 1,1,3,3-tetramethylbutyl (tert-octyl) group.
Caption: Chemical structure of Bisoctrizole.
The key structural features contributing to its function are:
-
Benzotriazole Moieties: These heterocyclic groups are potent chromophores that efficiently absorb UV radiation.
-
Phenolic Hydroxyl Groups: These groups play a crucial role in the photostabilization mechanism through excited-state intramolecular proton transfer (ESIPT).
-
Methylene Bridge: This flexible linker connects the two halves of the molecule.
-
Tert-octyl Groups: These bulky, non-polar groups enhance the molecule's solubility in oil phases and contribute to its low volatility.
Part 2: Physicochemical Properties and Mechanism of Action
The unique physicochemical properties of Bisoctrizole dictate its performance and formulation characteristics.
Physicochemical Data
The following table summarizes key physicochemical properties of Bisoctrizole.
| Property | Value | Source(s) |
| Appearance | White to light yellow powder | [8] |
| Melting Point | 195.7 - 199 °C | [5][6] |
| Boiling Point (Predicted) | 771.6 ± 70.0 °C | [8] |
| Density (d20) | 1.2 g/cm³ | [8] |
| Water Solubility | < 0.001 %w/w (at 20°C) | [8] |
| Solubility in Organic Solvents | Poorly soluble in most common solvents. Almost transparent in THF. | [1][8] |
A Hybrid Mechanism of Photoprotection
Bisoctrizole's efficacy stems from a unique "hybrid" mechanism that combines the principles of both organic (chemical) and inorganic (physical) UV filters.[1][5] This dual functionality is a direct consequence of its formulation as a microfine organic particle dispersion, typically with particle sizes under 200 nm.[1][5]
Caption: Hybrid UV protection mechanism of Bisoctrizole.
The three core actions are:
-
UV Absorption: The benzotriazole chromophores within the Bisoctrizole molecule absorb a broad spectrum of UV radiation, from approximately 280 to 400 nm, covering both UVB and UVA ranges.[7][8] Upon absorption of a photon, the molecule is promoted to an excited state. It then rapidly and efficiently dissipates this energy as harmless heat through a non-radiative decay pathway, a process facilitated by excited-state intramolecular proton transfer (ESIPT) involving the phenolic hydroxyl groups. This rapid energy dissipation prevents photochemical reactions that could lead to degradation of the molecule or the generation of reactive species.[9]
-
Light Scattering: Due to its formulation as a dispersion of microfine particles, Bisoctrizole also scatters a portion of the incoming UV radiation.[1][10] This physical scattering mechanism is characteristic of inorganic filters like titanium dioxide and zinc oxide and contributes to the overall photoprotective effect.
-
Light Reflection: The particulate nature of Bisoctrizole also leads to the reflection of UV rays, further reducing the amount of radiation that reaches the underlying substrate.[1][10]
This tripartite mechanism results in highly efficient, broad-spectrum photoprotection.
Spectroscopic Data
The UV absorption spectrum of Bisoctrizole demonstrates its broad-spectrum efficacy, with strong absorbance in both the UVA and UVB regions. It exhibits absorption peaks at approximately 303 nm and 358 nm.[11][12]
While a full UV-Vis spectrum is best presented graphically in technical literature, the available data confirms its utility as a broad-spectrum absorber. Furthermore, spectroscopic data such as ¹H NMR is available for structural confirmation and purity assessment.[13]
Part 3: Applications and Formulation Considerations
Bisoctrizole's unique properties make it a valuable ingredient in a range of applications, most notably in sun care products and for the stabilization of polymers.
Sunscreen Formulations
Bisoctrizole is widely used in sunscreens, day care products, and skin-whitening products at concentrations up to 10%.[8] Its key advantages in this context include:
-
Broad-Spectrum Protection: It effectively filters both UVA and UVB rays, helping to prevent both sunburn (primarily caused by UVB) and long-term skin damage such as photoaging and skin cancer (to which UVA is a major contributor).[1][10]
-
High Photostability: Bisoctrizole exhibits very little photodegradation upon exposure to UV radiation.[5][9][10] This is a significant advantage over less stable organic filters.
-
Synergistic Effects: It has a stabilizing effect on other, less photostable UV absorbers, such as octyl methoxycinnamate (octinoxate).[1][5] This allows for the formulation of more robust and effective sunscreens.
-
Formulation in Aqueous Phase: Due to its poor solubility, Bisoctrizole is typically formulated as a 50% aqueous suspension, with the particles stabilized by a surfactant like decyl glucoside.[1][5] This allows for its incorporation into the water phase of emulsions, providing formulation flexibility.
Polymer Stabilization
Beyond cosmetics, Bisoctrizole is an effective light stabilizer for a variety of polymers and resins.[8] It protects plastics from degradation caused by UV radiation, which can lead to discoloration, loss of mechanical properties, and embrittlement.
Part 4: Experimental Protocols
This section provides an overview of the methodologies for the synthesis and analysis of Bisoctrizole. These are intended as a guide for researchers and may require further optimization for specific laboratory conditions.
Synthesis of Bisoctrizole
The synthesis of Bisoctrizole typically involves the reaction of 2-(2-hydroxy-5-tert-octylphenyl)benzotriazole (a precursor UV absorber) with a methylene-bridging agent. A representative procedure is outlined below.[14]
Materials:
-
2-(2-hydroxy-5-tert-octylphenyl)benzotriazole (UV-329)
-
Bis(di-n-propylamino)methane
-
Sodium hydroxide (powdered)
-
Tetrabutylammonium bromide
-
Toluene
-
Hydrochloric acid (18% aqueous solution)
-
Methanol
-
Deionized water
Procedure:
-
To a reaction flask equipped with a stirrer, thermometer, and distillation apparatus, add 323 g of UV-329, 4 g of powdered sodium hydroxide, 128 g of bis(di-n-propylamino)methane, and 15 g of tetrabutylammonium bromide.
-
Heat the mixture to 130°C under stirring and reduced pressure (100 mmHg).
-
Collect the di-n-propylamine that distills off during the reaction.
-
After 2 hours, stop heating and release the vacuum.
-
Cool the reaction mixture to 110°C and add 500 g of toluene to dissolve the solids.
-
Once dissolved, cool the solution to 90°C.
-
Slowly add approximately 40 g of 18% hydrochloric acid dropwise with stirring until the solution is neutral.
-
Transfer the mixture to a beaker and cool in an ice-water bath for 4-5 hours to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals twice with 150 mL of deionized water and then twice with 250 mL of methanol.
-
Dry the product at 100-110°C to yield Bisoctrizole.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the quantification and purity assessment of Bisoctrizole in raw materials and finished products.[15][16] A general approach is described below.
Instrumentation:
-
HPLC system with a UV-Vis or diode-array detector (DAD)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
A common mobile phase for the analysis of UV filters is a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often run in a gradient or isocratic mode. The exact composition should be optimized for the specific column and system.
Sample Preparation:
-
Raw Material: Dissolve an accurately weighed amount of Bisoctrizole in a suitable solvent (e.g., THF or a mixture of solvents in which it is soluble) to a known concentration.
-
Sunscreen Cream: Extract an accurately weighed amount of the cream with a suitable solvent. This may involve multiple extraction steps and sonication to ensure complete recovery. The extract should then be filtered (e.g., through a 0.45 µm syringe filter) before injection.
Analysis:
-
Inject a known volume of the standard and sample solutions into the HPLC system.
-
Monitor the elution at a wavelength where Bisoctrizole has strong absorbance (e.g., around 360 nm).
-
Quantify the amount of Bisoctrizole in the sample by comparing its peak area to that of a standard of known concentration.
Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.[17]
Conclusion
Bisoctrizole stands as a testament to the advancements in photoprotection technology. Its sophisticated chemical structure gives rise to a unique hybrid mechanism of action, combining the UV absorption capabilities of an organic molecule with the light-scattering and reflecting properties of a physical filter. This results in broad-spectrum, highly photostable UV protection, making it an invaluable tool for formulators in the cosmetic and polymer industries. A thorough understanding of its chemical and physical properties, as detailed in this guide, is essential for harnessing its full potential in the development of next-generation photoprotective products.
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